An In-Depth Technical Guide to the Structure and Application of Bis-PEG17-acid
An In-Depth Technical Guide to the Structure and Application of Bis-PEG17-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-PEG17-acid is a homobifunctional crosslinker belonging to the polyethylene glycol (PEG) class of reagents. Its structure is characterized by a central chain of 17 ethylene glycol units flanked by a carboxylic acid group at each terminus. This symmetrical design allows for the covalent conjugation of two amine-containing molecules, making it a valuable tool in bioconjugation, drug delivery, and the development of complex biomolecular architectures such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The hydrophilic nature of the PEG chain enhances the solubility and can improve the pharmacokinetic properties of the resulting conjugates.[1]
Chemical Structure and Physicochemical Properties
The fundamental structure of Bis-PEG17-acid consists of a linear polyether chain with terminal carboxyl functional groups. This structure imparts both flexibility and hydrophilicity.
Table 1: Physicochemical Properties of Bis-PEG17-acid
| Property | Value | Reference |
| Molecular Formula | C38H74O21 | [2] |
| Molecular Weight | 866.98 g/mol | [2] |
| CAS Number | 51178-68-8 | |
| Appearance | White to off-white solid or liquid mixture | [3] |
| Solubility | Soluble in water and many organic solvents | [4] |
Core Reactivity and Mechanism of Action
The utility of Bis-PEG17-acid as a crosslinking agent stems from the reactivity of its terminal carboxylic acid groups. These groups can be activated to form stable amide bonds with primary and secondary amines on biomolecules such as proteins, peptides, and small molecule drugs.
Activation of Carboxylic Acids
The carboxylic acid moieties of Bis-PEG17-acid are typically activated using a carbodiimide, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This two-step process, often referred to as EDC/NHS chemistry, proceeds as follows:
-
Formation of an O-acylisourea intermediate: EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.
-
Conversion to a stable NHS ester: This intermediate is unstable in aqueous solutions and prone to hydrolysis. NHS is added to react with the O-acylisourea intermediate, forming a more stable and amine-reactive NHS ester.
This activated NHS ester can then efficiently react with an amine-containing molecule to form a stable amide bond, with the release of NHS as a byproduct.
Experimental Protocols
The following is a generalized protocol for the conjugation of an amine-containing molecule to Bis-PEG17-acid using EDC/NHS chemistry. The specific conditions, such as buffer composition, pH, and molar ratios of reactants, should be optimized for each specific application.
Materials
-
Bis-PEG17-acid
-
Amine-containing molecule (e.g., protein, peptide, or small molecule)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or other non-amine containing buffer
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5
-
Desalting columns or dialysis equipment for purification
Procedure
Step 1: Activation of Bis-PEG17-acid
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.
-
Dissolve Bis-PEG17-acid in Activation Buffer to the desired concentration.
-
Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use.
-
Add EDC and NHS/Sulfo-NHS to the Bis-PEG17-acid solution. The molar ratio of EDC and NHS to the carboxylic acid groups of the PEG linker should be optimized, with common starting ratios being 2-10 fold excess.
-
Incubate the reaction for 15-30 minutes at room temperature to allow for the formation of the NHS ester.
Step 2: Conjugation to the Amine-Containing Molecule
-
Immediately after activation, the activated Bis-PEG17-acid can be used for conjugation. For sensitive applications, removal of excess EDC and NHS can be performed using a desalting column equilibrated with Coupling Buffer.
-
Dissolve the amine-containing molecule in Coupling Buffer.
-
Add the activated Bis-PEG17-acid solution to the solution of the amine-containing molecule. The molar ratio of the activated linker to the target molecule should be optimized for the specific application.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
Step 3: Quenching and Purification
-
Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. Incubate for 30 minutes at room temperature to hydrolyze any unreacted NHS esters.
-
Purify the conjugate using size-exclusion chromatography (SEC), dialysis, or another appropriate method to remove excess reagents and byproducts.
Table 2: Typical Reaction Conditions for EDC/NHS Activation of Bis-PEG-Acids
| Parameter | Recommended Condition | Rationale |
| Activation pH | 4.5 - 6.0 (in MES buffer) | Optimal for EDC-mediated activation of carboxyl groups. |
| Conjugation pH | 7.2 - 8.0 (in PBS or similar) | Efficient reaction of NHS esters with primary amines. |
| EDC:Carboxyl Ratio | 2:1 to 10:1 (molar) | Ensures efficient activation of the carboxylic acid. |
| NHS:Carboxyl Ratio | 2:1 to 10:1 (molar) | Stabilizes the activated intermediate. |
| Linker:Amine Ratio | 1:1 to 10:1 (molar) | Controls the degree of labeling. |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for a typical bioconjugation experiment using Bis-PEG17-acid.
Caption: Logical workflow for the bioconjugation of an amine-containing molecule using Bis-PEG17-acid.
Applications in Drug Development
Proteolysis-Targeting Chimeras (PROTACs)
Bis-PEG17-acid is utilized as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in this context provides the necessary spatial separation between the two binding moieties and can improve the solubility and cell permeability of the PROTAC.
Antibody-Drug Conjugates (ADCs)
In the field of ADCs, Bis-PEG linkers can be used to attach cytotoxic drugs to antibodies. The hydrophilic nature of the PEG chain can help to mitigate the aggregation often caused by the conjugation of hydrophobic drug molecules to the antibody. While site-specific conjugation is often preferred, the homobifunctional nature of Bis-PEG17-acid can be employed in strategies where multiple drug molecules are attached to the antibody through surface-exposed amines, such as lysine residues.
Surface Modification and Nanotechnology
The terminal carboxylic acid groups of Bis-PEG17-acid can be used to functionalize surfaces, such as nanoparticles or microplates. This PEGylation of surfaces can reduce non-specific protein adsorption and improve the biocompatibility of materials.
Conclusion
Bis-PEG17-acid is a versatile homobifunctional crosslinker with broad applications in life sciences research and drug development. Its well-defined structure, featuring a hydrophilic 17-unit PEG chain and two reactive carboxylic acid termini, enables the controlled conjugation of amine-containing molecules. The ability to modulate the properties of biomolecules and materials through PEGylation makes Bis-PEG17-acid an invaluable tool for researchers aiming to create novel bioconjugates with enhanced solubility, stability, and therapeutic potential. A thorough understanding of its reactivity and the optimization of conjugation protocols are key to its successful implementation.
References
- 1. Multi-arm PEG | BroadPharm [broadpharm.com]
- 2. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Impact of N-Terminal PEGylation on Synthesis and Purification of Peptide-Based Cancer Epitopes for Pancreatic Ductal Adenocarcinoma (PDAC) - PMC [pmc.ncbi.nlm.nih.gov]
